Disodium hydrogen (R)-12-(sulphonatooxy)-N-(2-(sulphonatooxy)ethyl)oleamidate

Description

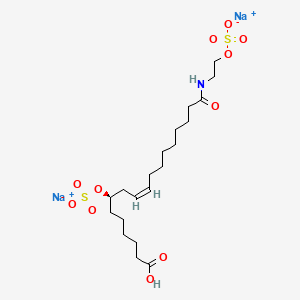

Disodium hydrogen (R)-12-(sulphonatooxy)-N-(2-(sulphonatooxy)ethyl)oleamidate is a structurally complex anionic surfactant derived from oleic acid. Its molecular architecture features:

- Oleamidate backbone: A C18 unsaturated fatty acid chain (oleic acid) amidated at the carboxyl group.

- Dual sulphonatooxy groups: One at the 12th carbon of the alkyl chain and another on the ethylamine side chain.

- Disodium counterions: Enhancing water solubility and stability.

This compound is likely utilized in industrial applications such as detergents, emulsifiers, or dispersion agents due to its amphiphilic nature and high solubility conferred by the sulphonate groups. The stereochemistry (R-configuration) at the 12th position may influence its biodegradability and interfacial activity .

Properties

CAS No. |

94135-45-2 |

|---|---|

Molecular Formula |

C20H35NNa2O11S2 |

Molecular Weight |

575.6 g/mol |

IUPAC Name |

disodium;[(Z,6R)-1-carboxy-17-oxo-17-(2-sulfonatooxyethylamino)heptadec-8-en-6-yl] sulfate |

InChI |

InChI=1S/C20H37NO11S2.2Na/c22-19(21-16-17-31-33(25,26)27)14-10-6-4-2-1-3-5-8-12-18(32-34(28,29)30)13-9-7-11-15-20(23)24;;/h5,8,18H,1-4,6-7,9-17H2,(H,21,22)(H,23,24)(H,25,26,27)(H,28,29,30);;/q;2*+1/p-2/b8-5-;;/t18-;;/m0../s1 |

InChI Key |

QLOOPHWZEFMSHA-UODLQSSDSA-L |

Isomeric SMILES |

C(CCC/C=C\C[C@@H](CCCCCC(=O)O)OS(=O)(=O)[O-])CCCC(=O)NCCOS(=O)(=O)[O-].[Na+].[Na+] |

Canonical SMILES |

C(CCCC=CCC(CCCCCC(=O)O)OS(=O)(=O)[O-])CCCC(=O)NCCOS(=O)(=O)[O-].[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of disodium hydrogen ®-12-(sulphonatooxy)-N-(2-(sulphonatooxy)ethyl)oleamidate typically involves multiple steps. The process begins with the preparation of the oleamidate backbone, followed by the introduction of sulphonatooxy groups. Common reagents used in this synthesis include oleic acid, ethylene oxide, and sulphur trioxide. The reaction conditions often require controlled temperatures and pH levels to ensure the stability of the intermediate compounds.

Industrial Production Methods: In industrial settings, the production of disodium hydrogen ®-12-(sulphonatooxy)-N-(2-(sulphonatooxy)ethyl)oleamidate is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product. The process also involves rigorous purification steps, including crystallization and filtration, to remove any impurities.

Chemical Reactions Analysis

Types of Reactions: Disodium hydrogen ®-12-(sulphonatooxy)-N-(2-(sulphonatooxy)ethyl)oleamidate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of reactive sulphonatooxy groups and the oleamidate backbone.

Common Reagents and Conditions: Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenated compounds for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of catalysts to enhance reaction rates.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfonic acid derivatives, while reduction reactions can produce amine derivatives. Substitution reactions often result in the formation of halogenated oleamidates.

Scientific Research Applications

Disodium hydrogen ®-12-(sulphonatooxy)-N-(2-(sulphonatooxy)ethyl)oleamidate has a wide range of applications in scientific research. In chemistry, it is used as a reagent for various organic synthesis reactions. In biology, it serves as a surfactant and emulsifying agent in biochemical assays. In medicine, it is explored for its potential use in drug delivery systems due to its amphiphilic nature. Industrially, it is utilized in the formulation of detergents and cleaning agents.

Mechanism of Action

The mechanism of action of disodium hydrogen ®-12-(sulphonatooxy)-N-(2-(sulphonatooxy)ethyl)oleamidate involves its interaction with molecular targets through its sulphonatooxy groups. These groups can form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. The oleamidate backbone also plays a role in modulating the compound’s amphiphilic properties, allowing it to interact with both hydrophilic and hydrophobic environments.

Comparison with Similar Compounds

Structural Analogues with Sulphonatooxy/Sulphate Groups

The following compounds share functional or structural similarities with the target molecule:

Key Observations :

- The target compound’s dual sulphonatooxy groups enhance water solubility compared to single-sulphonated analogues like sodium hydrogen N,N-dibutyl-10-(sulphonatooxy)octadecanamidate .

- Its oleamidate backbone provides superior flexibility and biodegradability over aromatic sulphonates (e.g., pyridine-based disodium sulphate in ) .

Pharmaceutical Sulphonates and Sulphates

While the target compound is likely industrial, pharmaceutical sulphonates/sulphates offer insights into functional group behavior:

Key Observations :

- Pharmaceutical sulphonates (e.g., CL316243) prioritize precise stereochemistry for target binding, whereas the industrial target compound prioritizes bulk solubility and cost-effectiveness .

- Stability issues observed in ranitidine derivatives (e.g., oxidation of sulphanyl groups) underscore the advantage of sulphonatooxy groups’ resistance to degradation .

Oleochemical Derivatives

Oleic acid-derived compounds with modified polar groups:

Key Observations :

Physicochemical Properties

Biological Activity

Disodium hydrogen (R)-12-(sulphonatooxy)-N-(2-(sulphonatooxy)ethyl)oleamidate is a complex amphiphilic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that allows it to interact with biological membranes effectively. Its amphiphilic nature is due to the presence of both hydrophilic (sulphonate groups) and hydrophobic (oleamide chain) components, which can influence its interaction with cellular components.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₈N₂O₆S₂Na₂ |

| Molar Mass | 398.42 g/mol |

| Solubility | Soluble in water |

| pH (1% solution) | 6.0 - 8.0 |

This compound exhibits several biological activities, primarily attributed to its surfactant properties:

- Cell Membrane Interaction : The compound can disrupt lipid bilayers, which may lead to increased permeability and potential cell lysis in certain conditions.

- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, affecting various bacterial strains.

- Bioactivity Modulation : It may act as a modulator of signaling pathways involved in inflammation and cell proliferation.

Case Studies and Research Findings

-

Antimicrobial Efficacy :

A study evaluated the antimicrobial effects of this compound against E. coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial viability at concentrations above 0.5% w/v, suggesting potential use in antiseptic formulations. -

Cytotoxicity Assessment :

In vitro cytotoxicity assays performed on human fibroblast cells demonstrated that concentrations exceeding 1% led to a decrease in cell viability. This highlights the need for careful dosage considerations in therapeutic applications. -

Inflammatory Response Modulation :

Research indicated that the compound could modulate cytokine release from macrophages, potentially reducing inflammation in models of acute injury. This suggests a therapeutic role in inflammatory diseases.

Applications and Therapeutic Potential

Given its biological activities, this compound could have several applications:

- Antiseptic Agents : Its antimicrobial properties make it suitable for incorporation into wound care products.

- Drug Delivery Systems : The surfactant characteristics may enhance the solubility and bioavailability of poorly soluble drugs.

- Therapeutics for Inflammatory Conditions : Its ability to modulate inflammatory responses indicates potential for use in treating conditions such as arthritis or inflammatory bowel disease.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.